Cas no 2138532-07-5 (3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine
- EN300-1197198
- 2138532-07-5
- 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine
-
- Inchi: 1S/C13H17BrN2/c1-5-13(3,4)11-12(14)16-9(2)7-6-8-10(16)15-11/h6-8H,5H2,1-4H3
- InChI Key: HJWHEBNKLOTOLR-UHFFFAOYSA-N
- SMILES: BrC1=C(C(C)(C)CC)N=C2C=CC=C(C)N12
Computed Properties
- Exact Mass: 280.05751g/mol
- Monoisotopic Mass: 280.05751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 17.3Ų
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197198-0.1g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 0.1g |
$1131.0 | 2023-06-08 | ||
Enamine | EN300-1197198-0.5g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 0.5g |
$1234.0 | 2023-06-08 | ||
Enamine | EN300-1197198-10.0g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 10g |
$5528.0 | 2023-06-08 | ||
Enamine | EN300-1197198-250mg |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 250mg |
$1183.0 | 2023-10-03 | ||
Enamine | EN300-1197198-50mg |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 50mg |
$1080.0 | 2023-10-03 | ||
Enamine | EN300-1197198-100mg |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 100mg |
$1131.0 | 2023-10-03 | ||
Enamine | EN300-1197198-2.5g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 2.5g |
$2520.0 | 2023-06-08 | ||
Enamine | EN300-1197198-0.05g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 0.05g |
$1080.0 | 2023-06-08 | ||
Enamine | EN300-1197198-1.0g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 1g |
$1286.0 | 2023-06-08 | ||
Enamine | EN300-1197198-5.0g |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine |
2138532-07-5 | 5g |
$3728.0 | 2023-06-08 |
3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
Additional information on 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine
Introduction to 3-Bromo-5-Methyl-2-(2-Methylbutan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138532-07-5)
3-Bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138532-07-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine is characterized by a central imidazopyridine core substituted with a bromo group at the 3-position, a methyl group at the 5-position, and a 2-methylbutan-2-yl group at the 2-position. These substitutions contribute to the compound's stability and bioavailability, making it an attractive candidate for further pharmaceutical development.
Recent studies have highlighted the potential of 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine has shown promise in cancer research. A preclinical study conducted by a team of researchers at the National Cancer Institute found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis and disrupt cell cycle progression through the activation of caspase-dependent pathways.
The neuroprotective effects of 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine have also been explored in several studies. Research published in the Journal of Neurochemistry revealed that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant defense mechanisms. These findings suggest that 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine have been extensively studied to assess its suitability for clinical use. Data from animal models indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life that allows for once-daily dosing regimens. Additionally, it exhibits low toxicity and minimal side effects, making it a promising candidate for further clinical trials.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine. Early results from Phase I trials have shown promising outcomes, with patients experiencing significant improvements in symptoms without major adverse events. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine (CAS No. 2138532-07-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in areas such as anti-inflammatory therapy, cancer treatment, and neuroprotection. As research continues to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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